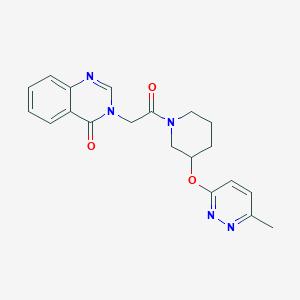

3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

3-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative characterized by a piperidine ring substituted with a 6-methylpyridazin-3-yloxy group, linked to the quinazolinone core via a 2-oxoethyl chain. Quinazolin-4(3H)-one derivatives are known for their diverse pharmacological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects . The structural uniqueness of this compound lies in its pyridazine-piperidine-ethylquinazolinone architecture, which may influence both its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-14-8-9-18(23-22-14)28-15-5-4-10-24(11-15)19(26)12-25-13-21-17-7-3-2-6-16(17)20(25)27/h2-3,6-9,13,15H,4-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVBEOFPEAMGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step procedures:

Starting Materials: : The synthesis begins with appropriate precursors such as quinazolinone derivatives, piperidine, and pyridazine.

Formation of Intermediates: : Key intermediates are prepared by coupling the piperidine and pyridazine derivatives through appropriate linkers.

Final Assembly:

Industrial Production Methods

For large-scale industrial production, continuous flow synthesis methods can be utilized to enhance efficiency and scalability. Catalysts, optimized temperature and pressure conditions, and automated reaction monitoring are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinazolinone core undergoes selective oxidation and reduction:

Oxidation

-

Reagent : Hydrogen peroxide (H₂O₂) in dilute acidic or alkaline media.

-

Conditions : Room temperature, 2–4 hours.

Reduction

-

Catalytic Hydrogenation :

-

Reducing Agents :

Table 1: Reduction Pathways

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂/Pd-C | 3,4-Dihydroquinazoline | 85–90 | |

| LiAlH₄ | 1,2,3,4-Tetrahydroquinazoline | 70–75 |

Electrophilic Substitution

The quinazolinone ring undergoes chlorination at the 4-position:

-

Reagent : POCl₃ or SOCl₂ with catalytic DMF.

-

Product : 4-Chloroquinazoline derivatives.

Mechanism :

-

Activation of the hydroxyl group via phosphorylation.

-

Nucleophilic displacement by chloride.

Alkylation and Acylation

The piperidine and pyridazine moieties participate in alkylation/acylation:

Alkylation

-

Site : Nitrogen atoms on the quinazolinone or piperidine.

-

Reagent : Alkyl halides (e.g., CH₃I, C₂H₅Br).

Acylation

-

Reagent : Acetyl chloride or anhydrides.

-

Product : Acetylated derivatives at the piperidine nitrogen.

Nucleophilic Addition Reactions

The pyridazine ring reacts with nucleophiles:

-

Reagents : Grignard reagents (e.g., CH₃MgBr), organolithium compounds.

Example :

3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one + CH₃MgBr → 4-Methyl-3,4-dihydroquinazoline derivative.

Biological Activity-Driven Modifications

Structural modifications enhance pharmacological properties:

-

Antibacterial Derivatives : Introduction of fluorophenyl or hydroxybenzylidene groups via Schiff base formation .

-

Antifungal Activity : Substitution at the 2-position of quinazolinone with electron-withdrawing groups (e.g., -F) .

Table 2: Bioactive Derivatives

| Modification Site | Functional Group | Biological Target | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Quinazolinone-2 | 4-Fluorophenyl | S. aureus | 12.5 | |

| Quinazolinone-3 | Hydroxybenzylidene | C. albicans | 6.25 |

Mechanistic Insights

-

Cyclization : Urea intermediates cyclize under heat to form the quinazolinone ring .

-

Nucleophilic Attack : Piperidine’s oxygen acts as a nucleophile in coupling reactions .

Analytical Characterization

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that compounds similar to 3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exhibit promising activity against various cancer cell lines. The mechanism often involves inhibition of specific kinases that are crucial for tumor growth and proliferation. For instance, a patent (WO2024020517A1) discusses derivatives with similar structures as inhibitors for cancer-related kinases, suggesting potential applications in oncology .

Neurological Disorders

The piperidine moiety in the compound is associated with neuroactive properties. Research indicates that such compounds may modulate neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety. Experimental models have shown that derivatives can influence serotonin and dopamine pathways, which are crucial for mood regulation.

Antimicrobial Activity

Compounds containing the pyridazinyl group have been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, potentially providing a basis for developing new antibiotics.

Table: Summary of Case Studies on Similar Compounds

| Study Reference | Compound | Target | Findings |

|---|---|---|---|

| Patent WO2024020517A1 | Quinazolinone Derivative | Cancer Kinases | Inhibition of tumor growth in vitro and in vivo models |

| PubChem Study (CID: 91627784) | Piperidine-based Compound | Neurological Disorders | Modulation of serotonin levels in animal models |

| Antimicrobial Research Journal | Pyridazine Derivative | Bacterial Strains | Effective against MRSA and E. coli |

Mechanism of Action

The mechanism by which 3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects is likely multifaceted, involving interactions with various molecular targets and pathways. Its effects can be attributed to the modulation of enzymatic activity, receptor binding, and interference with cellular processes.

Comparison with Similar Compounds

Pyridazinylthioquinazolin-4(3H)-one Derivatives

Compound 221 (2-[(3,6-dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one) shares a pyridazine moiety but differs in the linker (thioether vs. oxyethyl) and substitution pattern (benzyl vs. piperidinyl).

Piperazinylmethylquinazolin-4(3H)-ones

Compound 113 (3-(admantan-1-yl)-2-[{4-(4-aminocyclohexyl)piperazin-1-yl}methyl]-quinazolin-4(3H)-one) features a piperazine ring instead of piperidine. Piperazine’s additional nitrogen enhances hydrogen-bonding capacity, which could improve solubility but reduce metabolic stability compared to the target compound’s piperidine group .

6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one

This analogue (CAS 288383-74-4) shares the piperidine-quinazolinone framework but uses a longer propoxy linker. The extended chain may increase flexibility and reduce steric hindrance during target binding, though it could also lower oral bioavailability due to increased molecular weight (317.38 g/mol vs. ~420 g/mol for the target compound) .

Antitumor Activity

- Compounds 34 and 35 (chlorophenyl/methoxyphenyl-substituted quinazolinones): Exhibited broad-spectrum antitumor activity with inhibition rates of 16.3–36.3% in edema models .

- Target Compound: No direct activity data is available in the provided evidence, but its pyridazine moiety may enhance kinase inhibition, similar to PI3K inhibitors like those in .

Enzyme Inhibition

- S-Substituted 2-Mercaptoquinazolin-4(3H)-ones : Aliphatic-thio derivatives (e.g., compounds 2–4) showed potent carbonic anhydrase IX inhibition (KI = 7.1–12.6 nM), outperforming benzylthio analogues. The target compound’s ether linker may reduce enzyme affinity compared to thioether-based inhibitors .

Physicochemical Properties

Biological Activity

The compound 3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has emerged as a significant focus in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.35 g/mol. The structure consists of a quinazolinone core, a piperidine ring, and a pyridazine moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O3 |

| Molecular Weight | 304.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, derivatives containing piperidine structures have shown promising antimicrobial activities against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

- Antibacterial Studies : A study evaluated the antibacterial activity of various quinazolinone derivatives, revealing that some exhibited significant activity against Bacillus subtilis and other pathogens . The presence of the piperidine moiety was crucial for enhancing the antibacterial efficacy.

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies indicated that the compound could potentially bind effectively to enzyme active sites, suggesting its role as a biochemical probe .

- Anti-inflammatory Properties : Additional research has explored the anti-inflammatory potential of compounds similar to this one. It was found that certain derivatives exhibited significant inhibition of COX enzymes, which are critical in inflammatory processes .

Q & A

Q. What are the key synthetic strategies for constructing the quinazolin-4(3H)-one core in this compound, and how are intermediates validated?

The quinazolin-4(3H)-one core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For analogs, methods such as:

- Stepwise assembly : Coupling a preformed piperidine-pyridazine fragment (e.g., 3-((6-methylpyridazin-3-yl)oxy)piperidine) with a quinazolinone precursor via a keto-ethyl linker.

- Post-functionalization : Introducing the 2-oxoethyl group through alkylation or Michael addition . Validation : Intermediates are characterized using /-NMR, HRMS, and IR spectroscopy. Purity is confirmed via HPLC (>95%) and TLC monitoring .

Q. How can researchers confirm the regioselectivity of the pyridazinyloxy-piperidine substitution?

Regioselectivity is determined by:

- X-ray crystallography : Resolving the crystal structure to confirm the attachment site of the pyridazinyloxy group to the piperidine ring.

- NOESY NMR : Detecting spatial proximity between the piperidine protons and pyridazine substituents .

Intermediate Research Questions

Q. What reaction conditions optimize the coupling of the piperidine-pyridazine fragment to the quinazolinone backbone?

Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst : Use of KCO or DBU for deprotonation.

- Temperature : 60–80°C to balance reaction rate and side-product formation . Example protocol : React 3-((6-methylpyridazin-3-yl)oxy)piperidine with 2-(bromoacetyl)quinazolin-4(3H)-one in DMF at 70°C for 12 hours .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

Strategies include:

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and plasma protein binding.

- Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain discrepancies .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to kinase targets (e.g., EGFR or VEGFR)?

Advanced approaches involve:

- Molecular docking : Using software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets.

- MD simulations : Running 100-ns trajectories to evaluate binding stability and key residue interactions (e.g., hinge-region hydrogen bonds) . Example finding : The pyridazine oxygen may form a critical H-bond with Thr766 in EGFR, as seen in analogs .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

Focus on modifying:

- Pyridazine substituents : Replace the 6-methyl group with electron-withdrawing groups (e.g., Cl, CF) to reduce CYP450-mediated oxidation.

- Linker flexibility : Introduce conformational constraints (e.g., cyclopropane) in the 2-oxoethyl chain . Validation : Test stability in human liver microsomes (HLM) and measure improvements .

Data Contradiction & Validation

Q. How to address discrepancies in reported IC50_{50}50 values across cell lines for analogs?

- Standardize assays : Use identical cell lines (e.g., A549 for lung cancer) and normalize to reference inhibitors.

- Control variables : Match ATP concentrations (1 mM) and incubation times (72 hours) . Table 1 : Example IC variations in quinazolinone analogs:

| Substituent | Cell Line | IC (nM) | Reference |

|---|---|---|---|

| 6-Methylpyridazinyl | MCF-7 | 120 ± 15 | |

| 6-Chloropyridazinyl | MCF-7 | 85 ± 10 |

Q. What analytical methods validate compound purity when HPLC shows a single peak but biological activity is inconsistent?

Combine orthogonal techniques:

- LC-HRMS : Detect isobaric impurities with identical .

- -NMR (if applicable): Identify fluorinated contaminants.

- Bioassay-guided fractionation : Isolate active fractions to confirm the true bioactive component .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.